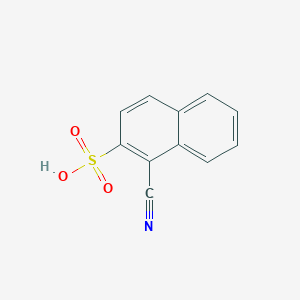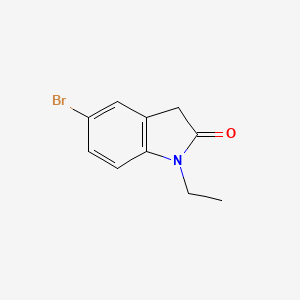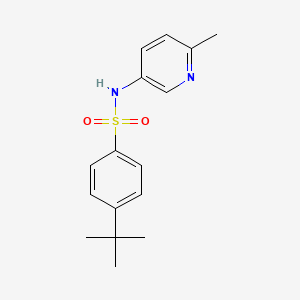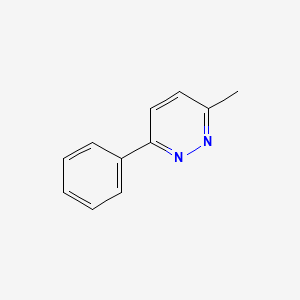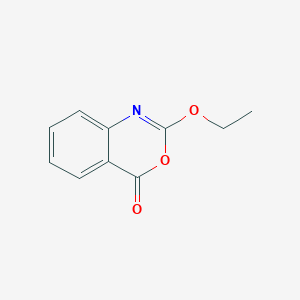
2-Ethoxy-4H-3,1-benzoxazin-4-one
Descripción general
Descripción
2-Ethoxy-4H-3,1-benzoxazin-4-one is a compound that has been used in the synthesis of some quinazolinone derivatives . It is known to react with various nitrogen nucleophiles, such as ethanolamine, aromatic amines, and amino acids . This compound is considered as a semiacid anhydride and undergoes many of the reactions of true acid anhydrides, but at a slower rate .
Synthesis Analysis
The synthesis of 2-Ethoxy-4H-3,1-benzoxazin-4-one involves interactions with various nitrogen nucleophiles . The reactions of 2-thoxy-(3H)-quinazolin-4-one with ethyl chloroformate, phosphorus pentasulfide, chloroacetyl chloride, and phosphorus oxychloride have also been investigated .Molecular Structure Analysis
The structures of all the novel quinazoline and quinazolinone derivatives, obtained by heterocyclic ring opening and ring closure, were inferred by the IR, MS, and 1H-NMR spectral analysis .Chemical Reactions Analysis
2-Ethoxy-4H-3,1-benzoxazin-4-one reacts with various nitrogen nucleophiles . Similar reactions of 2-ethoxy-4-chloroquinazoline with hydrazine hydrate and thiosemicarbazide have been introduced .Aplicaciones Científicas De Investigación
Synthesis of Quinazolinone Derivatives
2-Ethoxy-4H-3,1-benzoxazin-4-one is used in the synthesis of some quinazolinone derivatives . These derivatives have been found to exhibit antimicrobial activity .
Antimicrobial Activity
The quinazolinone derivatives synthesized from 2-Ethoxy-4H-3,1-benzoxazin-4-one have been screened for antimicrobial activity against Gram-negative and Gram-positive bacteria as well as fungi .
Elastase Inhibitor
Some derivatives of 2-Ethoxy-4H-3,1-benzoxazin-4-one have been used as elastase inhibitors . Elastase is an enzyme that breaks down elastin, a key component of the extracellular matrix in tissues.
Anti-neoplastic Agent
Certain derivatives of 2-Ethoxy-4H-3,1-benzoxazin-4-one have been used as anti-neoplastic agents . These agents inhibit the growth of neoplasms (abnormal growth of tissue).
Enzyme Inhibitor
2-Ethoxy-4H-3,1-benzoxazin-4-one derivatives have been used as enzyme inhibitors . They can inhibit the activity of certain enzymes, which can be beneficial in the treatment of various diseases.
Protease Inhibitor
Some derivatives of 2-Ethoxy-4H-3,1-benzoxazin-4-one have been used as protease inhibitors . Proteases are enzymes that break down proteins and peptides, and their inhibitors can be used in the treatment of diseases such as HIV.
Fungicidal Properties
2-Ethoxy-4H-3,1-benzoxazin-4-one derivatives have been found to have fungicidal properties . They can be used to kill or inhibit the growth of fungi.
Industrial Applications
The derivatives of 2-Ethoxy-4H-3,1-benzoxazin-4-one have shown a wide spectrum of industrial applications . However, the specific industries and applications were not detailed in the sources.
Mecanismo De Acción
Target of Action
The primary targets of 2-Ethoxy-4H-3,1-benzoxazin-4-one are various nitrogen nucleophiles, such as ethanolamine, aromatic amines, and amino acids . These targets play crucial roles in biological systems, participating in numerous biochemical reactions.
Mode of Action
2-Ethoxy-4H-3,1-benzoxazin-4-one interacts with its targets through a process of heterocyclic ring opening and ring closure . This interaction results in the formation of novel quinazoline and quinazolinone derivatives .
Result of Action
The molecular and cellular effects of 2-Ethoxy-4H-3,1-benzoxazin-4-one’s action result in the synthesis of quinazolinone derivatives with potential antimicrobial activity . These derivatives have been evaluated for their antimicrobial potential against Gram-negative and Gram-positive bacteria, as well as fungi .
Action Environment
The action, efficacy, and stability of 2-Ethoxy-4H-3,1-benzoxazin-4-one can be influenced by various environmental factors. For instance, the solvent used in reactions involving this compound can affect the outcome . .
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethoxy-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10-11-8-6-4-3-5-7(8)9(12)14-10/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKMWCFXYLCVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4H-3,1-benzoxazin-4-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B3327994.png)
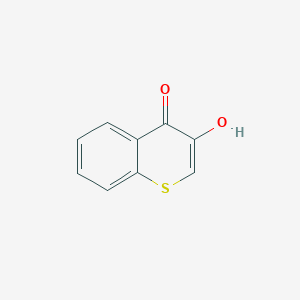
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3328003.png)
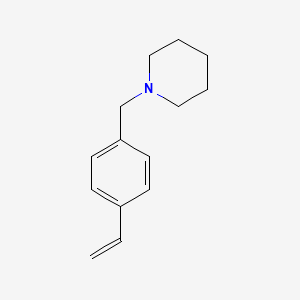
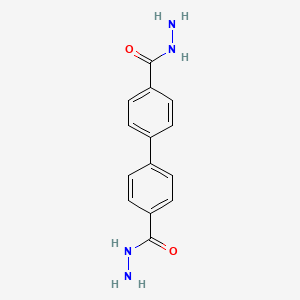
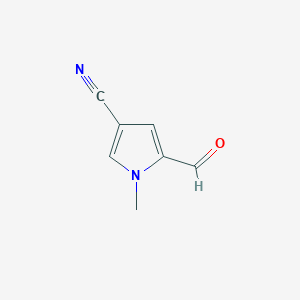
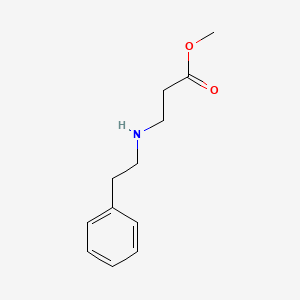
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B3328041.png)
